1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione
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Description
1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione (TBPTFB) is a synthetic compound that has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It is a colorless, volatile liquid that has a low boiling point and is soluble in water. TBPTFB is a key intermediate in the synthesis of many pharmaceuticals and other compounds.
Scientific Research Applications
Red Emission Materials
- A study by Liu et al. (2012) developed a Eu(III) complex using a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, showcasing intense red emission when excited by blue light. This material avoids damage from UV light exposure, making it an interesting candidate for applications in light-emitting diodes (LEDs) (Liu, Su, Pan, & Zhou, 2012).
Synthesis of Novel Compounds
- Martins et al. (2005) reported the synthesis of new trichloromethyl-β-diketones, including derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These compounds have potential applications in various chemical syntheses and material sciences (Martins, Brondani, Leidens, Flores, Moura, Zanatta, Hörner, & Flores, 2005).
Fluorinated Furan Derivatives
- Mosslemin et al. (2004) explored the reaction of tert-butyl isocyanide with trifluoromethylated derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, leading to new trifluoromethylated furan derivatives. These compounds can have significant implications in organic chemistry and material science (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Photostabilization of Polymers
- Wu et al. (1991) discovered that β-dicarbonyl compounds, including 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, can effectively photostabilize polyisoprene against photodegradation. This application is particularly relevant in the field of polymer science and cosmetic formulations (Wu, Chang, Mou, & Rabek, 1991).
Antitumor Activity
- A study by Al-Suwaidan et al. (2015) evaluated the antitumor properties of compounds including 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones. These compounds showed potential broad-spectrum antitumor activity, marking their significance in medicinal chemistry and drug development (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).
Fluorescence Probes and LED Applications
- Ortyl et al. (2014) utilized a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione as a fluorescent probe for monitoring cationic photopolymerization processes. This application highlights its potential in real-time monitoring in industrial and research settings (Ortyl, Galica, Popielarz, & Bogdał, 2014).
Chemical Characterization and Structure
- Studies like those by Plessis, Vosloo, & Swarts (1998) and Dilli & Robards (1985) contribute to the understanding of the structural and thermal properties of β-diketones, including derivatives of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These insights are valuable for further applications in materials science and chemistry (Plessis, Vosloo, & Swarts, 1998); (Dilli & Robards, 1985).
Novel Complex Synthesis
- Research by Islam et al. (2006) and Bhowmik, Drew, & Chattopadhyay (2011) focuses on synthesizing new complexes using β-diketonate derivatives, showcasing applications in areas like dye-sensitized solar cells and coordination chemistry (Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, & Han, 2006); (Bhowmik, Drew, & Chattopadhyay, 2011).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAUAWOKMUVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |
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